4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline
Overview
Description
4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the [1,2,4]triazolo[4,3-a]quinoxaline family, known for its diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various biological receptors and microorganisms .
Mode of Action
It’s suggested that the compound may interact with its targets through aromatic nucleophilic substitution . This interaction could lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Similar compounds have been shown to exhibit antiviral and antimicrobial activities , suggesting that they may interfere with the biochemical pathways of viruses and bacteria.
Result of Action
The compound has been synthesized and tested for antiviral and antimicrobial activities . Some of the synthesized compounds exhibited cytotoxicity at a concentration of 160 μg/ml, and one compound showed promising antiviral activity . In vitro antimicrobial screening demonstrated that some compounds exhibit antibacterial and/or antifungal activities .
Biochemical Analysis
Biochemical Properties
4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline and its derivatives interact with DNA, leading to anticancer activities . The nature of these interactions involves the intercalation of the compound into the DNA structure .
Cellular Effects
The compound has been evaluated against HepG2, HCT-116, and MCF-7 cells . It has shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism, influencing cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its intercalation into DNA . This interaction can lead to changes in gene expression and potentially inhibit or activate enzymes .
Temporal Effects in Laboratory Settings
Its DNA intercalation activities suggest it may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with DNA, it may influence metabolic flux or metabolite levels .
Transport and Distribution
Its interaction with DNA suggests it may accumulate in the nucleus .
Subcellular Localization
The subcellular localization of this compound is likely to be in the nucleus due to its DNA intercalation activities . This localization could affect its activity or function .
The information provided is based on the current understanding and available literature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include refluxing in dry acetonitrile, with the presence of specific catalysts to facilitate the reaction .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Medicine: The compound has shown promise as an antiviral, antimicrobial, and anticancer agent.
Comparison with Similar Compounds
4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline can be compared with other similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline family:
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4S/c16-10-5-7-11(8-6-10)21-15-14-19-17-9-20(14)13-4-2-1-3-12(13)18-15/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPPEKVCEXTVJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001196422 | |
Record name | 4-[(4-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001196422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245039-48-9 | |
Record name | 4-[(4-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=245039-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001196422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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